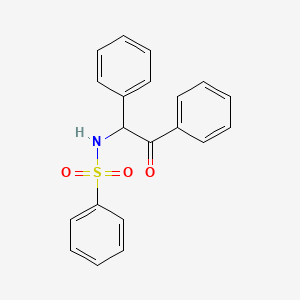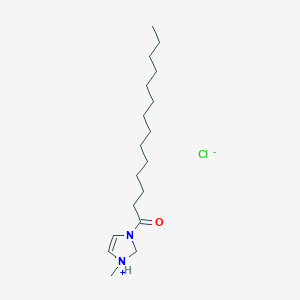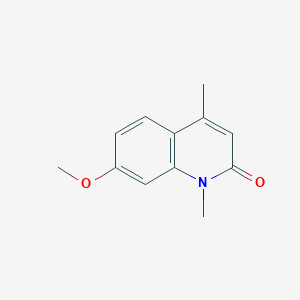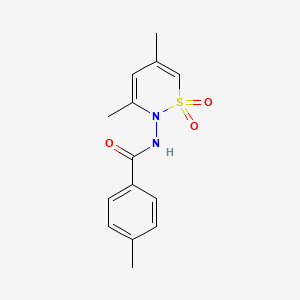
N-(2-Oxo-1,2-diphenylethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Oxo-1,2-diphenylethyl)benzenesulfonamide is a chemical compound with the molecular formula C21H17NO3S It is known for its unique structure, which includes a benzenesulfonamide group attached to a 2-oxo-1,2-diphenylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-1,2-diphenylethyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2-oxo-1,2-diphenylethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Oxo-1,2-diphenylethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in various substituted benzenesulfonamide derivatives .
Scientific Research Applications
N-(2-Oxo-1,2-diphenylethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to inhibit certain enzymes and proteins.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Oxo-1,2-diphenylethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Oxo-1,2-diphenylethyl)benzamide
- 4-Methyl-N-(2-oxo-1,2-diphenylethyl)benzenesulfonamide
- N-(2-Oxo-1,2-diphenylethyl)-N-phenylbenzamide
Uniqueness
N-(2-Oxo-1,2-diphenylethyl)benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .
Properties
CAS No. |
109648-56-8 |
|---|---|
Molecular Formula |
C20H17NO3S |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(2-oxo-1,2-diphenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C20H17NO3S/c22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-25(23,24)18-14-8-3-9-15-18/h1-15,19,21H |
InChI Key |
AMMQBFJCCAABRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,2-Ethanediamine, N-[(4-ethenylphenyl)methyl]-](/img/structure/B14326804.png)


![N-[3,5-Bis(trimethylgermyl)cyclohexyl]-N-phenylaniline](/img/structure/B14326835.png)




![Dimethyl 5,5'-[1,4-phenylenebis(oxy)]dipentanoate](/img/structure/B14326899.png)
![Propan-2-yl 2-({ethoxy[(3-methylbutyl)amino]phosphoryl}oxy)benzoate](/img/structure/B14326903.png)

